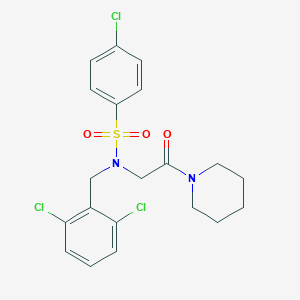![molecular formula C17H13BrClNO2 B297461 5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly known as 'BCEIC' and is a derivative of indole, a heterocyclic organic compound. BCEIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of BCEIC is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. BCEIC has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
BCEIC has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce inflammation and oxidative stress, which can contribute to the development of several diseases. BCEIC has been found to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BCEIC is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to be effective in vitro and in animal studies, and further research is needed to determine its efficacy in humans. One of the limitations of BCEIC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on BCEIC. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the investigation of the molecular pathways involved in the anticancer and neuroprotective effects of BCEIC. Further research is also needed to determine the optimal dosage and administration route for BCEIC in humans.
In conclusion, BCEIC is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research is needed to determine its efficacy in humans and to investigate its molecular pathways.
Méthodes De Synthèse
The synthesis of BCEIC involves the reaction of 2-(4-chlorophenoxy)ethylamine with 5-bromoindole-3-carbaldehyde. The reaction is carried out under acidic conditions, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
BCEIC has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of several cancer cell lines. BCEIC has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been found to have neuroprotective properties and can reduce oxidative stress in the brain.
Propriétés
Formule moléculaire |
C17H13BrClNO2 |
|---|---|
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
5-bromo-1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-1-6-17-16(9-13)12(11-21)10-20(17)7-8-22-15-4-2-14(19)3-5-15/h1-6,9-11H,7-8H2 |
Clé InChI |
LIDHRXSMOWVZRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
SMILES canonique |
C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)

amino]acetamide](/img/structure/B297393.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)